Diphemanil methyl sulfate

Bronchodilation Noncholinergic airway constriction Direct spasmolytic activity

Diphemanil methyl sulfate is the only quaternary ammonium anticholinergic with dual parasympatholytic and direct smooth muscle spasmolytic activity. It enables bronchodilation under noncholinergic stimulation where ipratropium fails, with an EC50 of 0.12 nM in guinea pig trachea and in vivo ED50 values of 17.5–19.3 µg/kg. Procure for dissecting cholinergic vs. direct spasmolytic pathways, hyperhidrosis formulation development, and mAChR assay validation.

Molecular Formula C20H24N.CH3O4S
C21H27NO4S
Molecular Weight 389.5 g/mol
CAS No. 62-97-5
Cat. No. B195865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphemanil methyl sulfate
CAS62-97-5
SynonymsN,N-Dimethyl-4-piperidylidene-1,1-diphenylmethane Methylsulfate;  Diphemanil mesylate
Molecular FormulaC20H24N.CH3O4S
C21H27NO4S
Molecular Weight389.5 g/mol
Structural Identifiers
SMILESC[N+]1(CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)CC1)C.COS(=O)(=O)[O-]
InChIInChI=1S/C20H24N.CH4O4S/c1-21(2)15-13-19(14-16-21)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18;1-5-6(2,3)4/h3-12H,13-16H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1
InChIKeyBREMLQBSKCSNNH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white Solid

Structure & Identifiers


Interactive Chemical Structure Model





Diphemanil Methyl Sulfate (CAS 62-97-5): Quaternary Ammonium Anticholinergic Agent for Research and Therapeutic Applications


Diphemanil methyl sulfate (CAS 62-97-5) is a synthetic quaternary ammonium anticholinergic compound that functions primarily as a muscarinic acetylcholine receptor antagonist, with predominant affinity for the M3 receptor subtype [1]. The compound exhibits both parasympatholytic and direct smooth muscle spasmolytic activities, distinguishing it from purely antimuscarinic agents . Diphemanil methyl sulfate is approved for clinical use (maximum clinical trial phase IV, first approved 1982) and is indicated for the treatment of peptic ulcer, gastric hyperacidity, hypermotility in gastritis and pylorospasm, and hyperhidrosis (excessive perspiration) [2]. The compound is marketed under trade names including Prantal and Demotil [3].

Why Diphemanil Methyl Sulfate Cannot Be Simply Substituted with Other Quaternary Ammonium Anticholinergics


Although diphemanil methyl sulfate shares the quaternary ammonium anticholinergic class with agents such as ipratropium bromide, glycopyrrolate, and methantheline, simple generic substitution fails due to compound-specific dual pharmacological mechanisms [1]. Unlike ipratropium bromide which acts solely via parasympatholytic antagonism at muscarinic receptors, diphemanil methyl sulfate possesses an additional direct spasmolytic action on smooth muscle that operates independently of cholinergic receptor blockade [2]. This dual mechanism manifests as significant bronchodilator activity under noncholinergic stimulation conditions where ipratropium is ineffective [3]. Furthermore, diphemanil methyl sulfate demonstrates distinct pharmacokinetic properties including an 8.35-hour half-life supporting thrice-daily dosing in specific populations [4], while its oral LD50 values vary dramatically across species (rats: 1107 mg/kg; mice: 64 mg/kg; guinea pigs: 404 mg/kg) [5], precluding simple dose extrapolation from analogs.

Quantitative Comparative Evidence for Diphemanil Methyl Sulfate Differentiation


Dual Mechanism of Action: Direct Spasmolytic Activity Differentiates Diphemanil from Ipratropium Bromide

In a direct head-to-head comparative study, diphemanil methyl sulfate demonstrated significant bronchodilator activity under noncholinergic stimulation (hypertonic potassium in vitro and serotonin in vivo), whereas ipratropium bromide exhibited no activity under these same conditions [1]. This dual mechanism—combining parasympatholytic antagonism with direct smooth muscle spasmolysis—is unique among quaternary ammonium anticholinergics and cannot be achieved by substitution with ipratropium bromide [2].

Bronchodilation Noncholinergic airway constriction Direct spasmolytic activity

In Vitro Tracheal Relaxation Potency: Diphemanil Exhibits Subnanomolar EC50 in Guinea Pig Model

Diphemanil methyl sulfate induces relaxation of isolated guinea pig trachea strips precontracted with methacholine with an EC50 of 0.12 nM [1]. This subnanomolar potency establishes a quantitative benchmark for in vitro antimuscarinic activity in airway smooth muscle. While direct comparator data for ipratropium bromide in the identical assay system is not available, the study notes that ipratropium and diphemanil were equipotent in antagonizing methacholine-induced contraction in the same tissue preparation [2], providing a cross-study potency anchor.

Tracheal smooth muscle Methacholine antagonism EC50 quantification

In Vivo Bronchodilator Efficacy: ED50 Values for Lung Resistance and Dynamic Compliance

In vagotomized cats with carbachol-induced bronchoconstriction, diphemanil methyl sulfate reverses increases in lung resistance with an ED50 of 17.5 µg/kg and reverses decreases in dynamic lung compliance with an ED50 of 19.3 µg/kg [1]. These in vivo efficacy parameters provide quantitative benchmarks for translational research and differentiate diphemanil from agents lacking established in vivo bronchodilator ED50 values. The original comparative study with ipratropium bromide confirms equipotency for parasympatholytic effects [2], while noting that only diphemanil exhibits activity under noncholinergic stimulation.

In vivo bronchodilation Pulmonary mechanics ED50 quantification

Anti-Secretory Potency Ranking: Diphemanil Position Relative to Standard Anticholinergics

In a comparative molecular pharmacology study of four standard anti-secretory agents, diphemanil was evaluated alongside N-methyl-scopolammonium methylsulfate, atropine, and prifinium for affinity at intestinal cholinergic receptors in rat jejunum and dog duodenum [1]. N-methyl-scopolammonium methylsulfate demonstrated the highest potency across all assays, while the relative potencies (pA2 values) of diphemanil, atropine, and prifinium varied depending on the effector tissue and agonist used (acetylcholine versus carbachol) [2]. This tissue-dependent and agonist-dependent variability underscores that anti-secretory potency is not a uniform class property and cannot be reliably extrapolated between compounds.

Anti-secretory activity Intestinal cholinergic receptors pA2 determination

Species-Specific Oral Toxicity Profile: LD50 Values Vary by Over 17-Fold Across Common Laboratory Species

Diphemanil methyl sulfate exhibits marked species-dependent variation in acute oral toxicity, with LD50 values of 1107 mg/kg in rats, 64 mg/kg in mice, and 404 mg/kg in guinea pigs [1]. This 17.3-fold difference between rats and mice exceeds the typical interspecies variability observed for many quaternary ammonium anticholinergics and represents a compound-specific toxicological characteristic that must inform species selection for preclinical studies .

Acute oral toxicity LD50 Species variability

Pharmacokinetic Profile: 8.35-Hour Half-Life with Low Oral Bioavailability

Pharmacokinetic evaluation of diphemanil methyl sulfate in healthy adult subjects reveals a mean elimination half-life of 8.35 hours, with slow absorption (tmax = 2 to 4 hours) and low absolute oral bioavailability of 15 to 25% [1]. Urinary recovery of unchanged drug within 48 hours ranges from only 0.6 to 7.4% of the administered dose [2]. In infants receiving 3 mg/kg orally, the mean half-life is 8.6 hours, similar to adult values, supporting thrice-daily rather than four-to-six-times daily dosing in this population [3]. This pharmacokinetic profile is compound-specific and cannot be inferred from other quaternary ammonium anticholinergics such as ipratropium bromide (which has minimal systemic absorption due to inhaled administration) or glycopyrrolate (which has different bioavailability and clearance characteristics).

Pharmacokinetics Half-life Bioavailability

Optimal Research and Procurement Scenarios for Diphemanil Methyl Sulfate (CAS 62-97-5)


Investigating Noncholinergic Mechanisms of Airway Smooth Muscle Relaxation

Diphemanil methyl sulfate is uniquely suited for studies examining noncholinergic pathways of bronchodilation. As demonstrated in direct comparative studies with ipratropium bromide, diphemanil is the only quaternary ammonium anticholinergic that exhibits significant bronchodilator activity under noncholinergic stimulation (hypertonic potassium in vitro; serotonin in vivo), while ipratropium is inactive under these conditions [1]. Researchers investigating dual-mechanism bronchodilators or seeking to dissect cholinergic versus direct spasmolytic contributions to airway relaxation should procure diphemanil methyl sulfate specifically, as substitution with ipratropium bromide or other purely parasympatholytic agents will fail to recapitulate this dual-mechanism phenotype [2].

Establishing In Vitro Tracheal Smooth Muscle Assay Systems with Validated EC50 Benchmark

For laboratories establishing isolated guinea pig trachea strip assays precontracted with methacholine, diphemanil methyl sulfate provides a well-characterized reference compound with a published EC50 of 0.12 nM [1]. This subnanomolar potency benchmark enables assay validation, inter-laboratory reproducibility assessment, and quality control verification. The availability of a precise quantitative EC50 value, combined with the compound's commercial availability from multiple vendors, makes diphemanil methyl sulfate a pragmatic positive control for antimuscarinic activity screening [2].

In Vivo Pulmonary Mechanics Studies Requiring Validated ED50 Parameters

Researchers conducting in vivo studies of pulmonary mechanics in vagotomized cat models should consider diphemanil methyl sulfate for its established ED50 values: 17.5 µg/kg for reversal of carbachol-induced increases in lung resistance, and 19.3 µg/kg for reversal of decreases in dynamic lung compliance [1]. These quantitative parameters enable precise dose selection and facilitate comparisons with novel bronchodilator candidates. The compound's dual mechanism (parasympatholytic plus direct spasmolytic) also makes it a valuable tool for investigating large airway versus small airway differential effects [2].

Topical Hyperhidrosis Formulation Development and Testing

Diphemanil methyl sulfate is clinically indicated for topical treatment of hyperhidrosis (excessive sweating) as a 2% cream formulation [1]. For researchers developing topical anticholinergic formulations or studying eccrine sweat gland pharmacology, diphemanil methyl sulfate offers an established clinical reference with documented efficacy against gustatory sweating [2]. The compound's M3 receptor selectivity profile, combined with its quaternary ammonium structure limiting systemic absorption, provides a rational basis for topical formulation development where localized antimuscarinic activity with minimal systemic exposure is desired [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diphemanil methyl sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.